1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide 1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17412108
InChI: InChI=1S/C22H22N.BrH/c1-16-22(2,15-17-9-5-4-6-10-17)21-19-12-8-7-11-18(19)13-14-20(21)23(16)3;/h4-14H,15H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C22H22BrN
Molecular Weight: 380.3 g/mol

1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide

CAS No.:

Cat. No.: VC17412108

Molecular Formula: C22H22BrN

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide -

Specification

Molecular Formula C22H22BrN
Molecular Weight 380.3 g/mol
IUPAC Name 1-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;bromide
Standard InChI InChI=1S/C22H22N.BrH/c1-16-22(2,15-17-9-5-4-6-10-17)21-19-12-8-7-11-18(19)13-14-20(21)23(16)3;/h4-14H,15H2,1-3H3;1H/q+1;/p-1
Standard InChI Key QQNHGCFLKJVXHO-UHFFFAOYSA-M
Canonical SMILES CC1=[N+](C2=C(C1(C)CC3=CC=CC=C3)C4=CC=CC=C4C=C2)C.[Br-]

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Configuration

The molecular architecture of 1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide (C₂₂H₂₂BrN, MW 380.3 g/mol) centers on a benzo[e]indole system fused to a benzene ring at the e-position. The indole nitrogen is quaternized with three methyl groups, while a benzyl moiety (C₆H₅CH₂–) occupies the 1-position, creating a cationic structure stabilized by a bromide counterion. The planar aromatic system and electron-rich nitrogen atom facilitate π-π stacking interactions and charge-transfer processes, which are critical for its photophysical behavior .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₂₂BrN
Molecular Weight380.3 g/mol
IUPAC Name1-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium bromide
Canonical SMILESCC1=N+C.[Br-]
Topological Polar Surface Area5.8 Ų

Synthetic Methodologies

Alkylation of Indole Precursors

The primary synthesis involves reacting 1,1,2-trimethyl-1H-benz[e]indole with benzyl bromide in anhydrous acetonitrile under reflux conditions. This SN2 alkylation proceeds at the indole nitrogen, yielding the quaternary ammonium salt with >90% purity after recrystallization. Key advantages include short reaction times (<6 hours) and minimal byproduct formation due to the steric protection provided by adjacent methyl groups.

Table 2: Optimized Synthesis Conditions

ParameterSpecification
Reactants1,1,2-Trimethyl-1H-benz[e]indole, benzyl bromide
SolventAcetonitrile
Temperature80°C (reflux)
Reaction Time4–6 hours
Yield89–93%

Purification and Characterization

Crude product purification employs silica gel chromatography (CHCl₃:MeOH = 9:1), followed by recrystallization from ethanol . Nuclear magnetic resonance (NMR) spectra confirm substituent positions:

  • ¹H NMR (d6-DMSO): δ 7.68 (d, 4H, Ar-H), 7.44 (t, 4H, Ar-H), 3.03 (t, 4H, CH₂) .

  • ¹³C NMR: Quaternary carbons at δ 142.3 (N⁺–C), 135.8 (benzyl ipso-C) .

Reactivity and Chemical Modifications

Electrophilic Aromatic Substitution

The electron-donating methyl and benzyl groups activate the indole framework toward electrophiles. Halogenation (e.g., bromination at C5) occurs regioselectively in dichloromethane at 0°C, producing derivatives for cross-coupling reactions .

Photochemical Behavior

Photophysical Properties and Applications

Absorption and Emission Profiles

  • Absorption Maxima: λₐᵦₛ = 745 nm (ε = 1.2 × 10⁵ M⁻¹cm⁻¹) in DMSO .

  • Fluorescence: λₑₘ = 780 nm with a quantum yield (ΦF) of 0.18, suitable for near-infrared imaging .

Table 3: Spectral Data in Common Solvents

Solventλₐᵦₛ (nm)λₑₘ (nm)Stokes Shift (nm)
DMSO74578035
MeOH73877234
CHCl₃75278836

Biomedical Applications

  • Photodynamic Therapy (PDT): The compound’s ¹O₂ generation efficiency (ΦΔ = 0.65) enables cancer cell ablation under 730 nm light .

  • Bioimaging: Functionalization with sulfonate groups improves aqueous solubility, allowing in vivo tumor visualization via fluorescence-guided surgery .

Recent Research Advancements

Hybrid Materials for Optoelectronics

Incorporating the bromide into polyfluorene matrices enhances electroluminescence efficiency (18.2 cd/A) in organic light-emitting diodes (OLEDs) . The bulky benzyl group suppresses aggregation-induced quenching, achieving Commission Internationale de l’Éclairage (CIE) coordinates of (0.67, 0.32) for deep-red emission.

Catalytic Applications

Pd(II) complexes of deprotonated derivatives catalyze Suzuki-Miyaura cross-coupling with turnover numbers (TON) exceeding 10⁴, attributed to the indole’s electron-rich environment stabilizing Pd intermediates .

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